Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
132350-80-2
VCID:
VC21258033
InChI:
InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6?
SMILES:
CC1C(C1(C(=O)N)[N+](=O)[O-])C
Molecular Formula:
C6H10N2O3
Molecular Weight:
158.16 g/mol
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)
CAS No.: 132350-80-2
Cat. No.: VC21258033
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132350-80-2 |
|---|---|
| Molecular Formula | C6H10N2O3 |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | (2R,3S)-2,3-dimethyl-1-nitrocyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6? |
| Standard InChI Key | WWUFLSARDPULKC-WBMBKJJNSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](C1(C(=O)N)[N+](=O)[O-])C |
| SMILES | CC1C(C1(C(=O)N)[N+](=O)[O-])C |
| Canonical SMILES | CC1C(C1(C(=O)N)[N+](=O)[O-])C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator